molecular formula C22H14Br3N5O2 B11100100 1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide

1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11100100
M. Wt: 620.1 g/mol
InChI Key: ZPQCREDQKPNIAT-RPPGKUMJSA-N
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Description

1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenyl groups, bromine atoms, and a hydroxyl group, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

The synthesis of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of phenyl groups and the tribromo-hydroxyphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, bromine, and phenyl-substituted compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Chemical Reactions Analysis

1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

Scientific Research Applications

1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: Known for its use in click chemistry and as a building block for various pharmaceuticals.

    1,2,4-Triazole: Widely used in the synthesis of antifungal agents and other bioactive molecules.

    Pyrazole: Another five-membered heterocycle with applications in medicinal chemistry and agrochemicals.

The uniqueness of 1,5-DIPHENYL-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H14Br3N5O2

Molecular Weight

620.1 g/mol

IUPAC Name

1,5-diphenyl-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H14Br3N5O2/c23-16-11-17(24)19(31)18(25)15(16)12-26-28-22(32)20-27-21(13-7-3-1-4-8-13)30(29-20)14-9-5-2-6-10-14/h1-12,31H,(H,28,32)/b26-12+

InChI Key

ZPQCREDQKPNIAT-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=C(C=C4Br)Br)O)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=C(C(=C(C=C4Br)Br)O)Br

Origin of Product

United States

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